Cas no 1032229-27-8 (4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide)

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide structure
1032229-27-8 structure
商品名:4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide
CAS番号:1032229-27-8
MF:C18H22N4O3S
メガワット:374.45728
MDL:MFCD10698992
CID:1066550
PubChem ID:27869236

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(4-Aminosulfonyl-anilinoformyl)-4-benzyl-piperazine
    • 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide
    • DB-211008
    • NSC-775279
    • EN300-22861720
    • Z123715826
    • 4-(phenylmethyl)-N-(4-sulfamoylphenyl)piperazine-1-carboxamide
    • 1032229-27-8
    • cid_27869236
    • 4-(phenylmethyl)-N-(4-sulfamoylphenyl)-1-piperazinecarboxamide
    • MLS-0435629.0001
    • NSC775279
    • AKOS008064267
    • BDBM75364
    • CHEMBL1736901
    • MDL: MFCD10698992
    • インチ: InChI=1S/C18H22N4O3S/c19-26(24,25)17-8-6-16(7-9-17)20-18(23)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,23)(H2,19,24,25)
    • InChIKey: VJPQXXSBUBPQDB-UHFFFAOYSA-N
    • ほほえんだ: C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

計算された属性

  • せいみつぶんしりょう: 374.14126175g/mol
  • どういたいしつりょう: 374.14126175g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 556
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 104Ų

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22861720-0.05g
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide
1032229-27-8 95%
0.05g
$2755.0 2024-06-20
A2B Chem LLC
AE10061-50mg
1-(4-Aminosulfonyl-anilinoformyl)-4-benzyl-piperazine
1032229-27-8 90%
50mg
$3442.00 2024-04-20

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide 関連文献

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamideに関する追加情報

Comprehensive Overview of 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide (CAS No. 1032229-27-8)

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide (CAS No. 1032229-27-8) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities. The presence of both benzyl and sulfamoylphenyl moieties in its structure makes it a promising candidate for drug discovery, particularly in targeting enzymes and receptors involved in various physiological processes.

In recent years, the demand for novel piperazine-based compounds has surged, driven by their versatility in medicinal chemistry. Researchers are particularly interested in 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide due to its potential role as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator. These properties align with current trends in precision medicine, where targeted therapies are increasingly favored over traditional broad-spectrum approaches. The compound's sulfonamide group further enhances its binding affinity to biological targets, making it a valuable scaffold for further optimization.

The synthesis and characterization of CAS No. 1032229-27-8 have been subjects of multiple patent applications and scientific publications. Its molecular formula, C18H20N4O3S, reflects a balanced combination of lipophilic (benzyl) and hydrophilic (sulfamoyl) components, which is crucial for achieving optimal pharmacokinetic properties. This characteristic has led to investigations into its potential applications in central nervous system (CNS) disorders, given the importance of blood-brain barrier penetration for neuroactive compounds.

From a drug development perspective, 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide represents an interesting case study in structure-activity relationship (SAR) optimization. Medicinal chemists are exploring various analogs of this compound to enhance its selectivity and potency while minimizing off-target effects. The carboxamide linkage in its structure provides a versatile point for chemical modifications, allowing for the generation of diverse derivatives with tailored biological profiles.

In the context of current pharmaceutical trends, this compound aligns well with the growing interest in small molecule therapeutics for chronic diseases. Its potential applications in inflammation and metabolic disorders are particularly noteworthy, as these areas represent significant unmet medical needs. The sulfonamide pharmacophore present in the molecule is known to confer various biological activities, including carbonic anhydrase inhibition, which expands its potential therapeutic utility.

The analytical characterization of CAS No. 1032229-27-8 typically involves advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods are essential for ensuring the compound's purity and structural integrity, which are critical factors in both research and potential clinical applications. Recent advancements in analytical technology have enabled more precise characterization of such complex molecules, facilitating their development as potential drug candidates.

From a commercial perspective, 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide has attracted attention from pharmaceutical companies engaged in drug discovery platforms. Its unique structural features make it a valuable building block for combinatorial chemistry approaches, where rapid generation of diverse compound libraries is essential for hit identification. The compound's relatively straightforward synthesis route also contributes to its appeal for medium-scale production in research settings.

In the broader context of chemical biology, this compound serves as an important tool for understanding molecular recognition processes. Its ability to interact with various biological targets provides insights into protein-ligand interactions, which are fundamental to rational drug design. Researchers are particularly interested in how the piperazine ring conformation affects binding affinity and selectivity, as this knowledge can be applied to optimize related therapeutic agents.

The stability profile of CAS No. 1032229-27-8 under various conditions has been another area of investigation. Understanding its degradation pathways and identifying potential impurities are crucial steps in quality control for both research and potential pharmaceutical applications. These studies often employ accelerated stability testing methods to predict the compound's behavior under long-term storage conditions.

Looking forward, the scientific community continues to explore new applications for 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide and its derivatives. With the increasing emphasis on personalized medicine and targeted therapies, compounds with well-defined biological activities and modifiable structures like this one are likely to remain at the forefront of medicinal chemistry research. Its potential utility in emerging areas such as epigenetic modulation and protein-protein interaction inhibition represents particularly exciting directions for future investigation.

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